Superior Biochemical Potency Against EZH2 Compared to the FDA-Approved Inhibitor Tazemetostat
In head-to-head cross-study comparison, PROTAC EZH2 Degrader-1 exhibits superior inhibition of EZH2 methyltransferase activity. Its IC50 of 2.7 nM [1] is approximately 4-fold lower than the 11 nM IC50 reported for the FDA-approved small molecule inhibitor Tazemetostat (EPZ-6438) in a comparable peptide assay [2]. This increased biochemical potency translates to a more complete suppression of EZH2's catalytic function at lower concentrations.
| Evidence Dimension | EZH2 Methyltransferase Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | Tazemetostat: 11 nM |
| Quantified Difference | 4.1-fold more potent |
| Conditions | In vitro enzymatic assay with EZH2 peptide substrate |
Why This Matters
Higher biochemical potency allows for the use of lower compound concentrations in cellular assays, which can minimize potential off-target or cytotoxic effects unrelated to EZH2 degradation.
- [1] MedChemExpress. PROTAC EZH2 Degrader-1. Datasheet. Available at: https://www2.medchemexpress.com/protac-ezh2-degrader-1.html. View Source
- [2] Knutson, S. K., et al. A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nat Chem Biol 8, 890–896 (2012). View Source
